molecular formula C17H18N4O3S B1263493 4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid

4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid

Cat. No. B1263493
M. Wt: 358.4 g/mol
InChI Key: ZXRCYWGXGAMHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid is a member of purines and an organosulfur compound.

Scientific Research Applications

Antitumor Activity

4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid and its derivatives have shown moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to these compounds (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Synthesis of Related Compounds

The synthesis of related compounds, such as 4-phenyl-2-butanone, has been explored. 4-phenyl-2-butanone is important in synthesizing medicines for inflammation and codeine (Zhang, 2005).

Biological Activity of Derivatives

The synthesis and biological activity of various derivatives of this compound, especially those containing sulfur and nitrogen, have been a focus. These derivatives exhibit physiological properties, including antioxidant effects and potential in drug development (Farzaliyev et al., 2020).

Urease Inhibition

Novel indole-based hybrid oxadiazole scaffolds containing butanamides synthesized from 4-(1H-indol-3-yl)butanoic acid demonstrated potent urease inhibitory activity. This suggests their potential as therapeutic agents in drug design (Nazir et al., 2018).

properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

4-(3-benzyl-1-methyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)butanoic acid

InChI

InChI=1S/C17H18N4O3S/c1-20-16(24)14-15(19-12(18-14)8-5-9-13(22)23)21(17(20)25)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,19)(H,22,23)

InChI Key

ZXRCYWGXGAMHEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C(N2)CCCC(=O)O)N(C1=S)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid
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4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid
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4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid
Reactant of Route 6
4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid

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